

Ethyl 2-chlorothiazole-4-carboxylate CAS number 41731-52-6 information.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-chlorothiazole-4-carboxylate

Cat. No.: B1338778

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-chlorothiazole-4-carboxylate** (CAS: 41731-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorothiazole-4-carboxylate, bearing the CAS Number 41731-52-6, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive chlorinated thiazole moiety and an ethyl ester functional group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis methodologies, chemical reactivity, and significant applications. With a particular focus on its role in medicinal chemistry and agrochemical development, this document serves as an essential resource for professionals engaged in chemical research and development, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization.

Introduction: The Strategic Importance of a Versatile Heterocycle

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.^{[1][2]} **Ethyl 2-chlorothiazole-4-carboxylate** (E2CTC) emerges as a

strategically important derivative within this class. The presence of a chlorine atom at the C2 position activates the ring for nucleophilic substitution, while the C4-ester group provides a handle for further molecular elaboration. This dual functionality makes E2CTC a highly sought-after intermediate for constructing diverse molecular architectures. Its application spans the development of novel pharmaceuticals targeting bacterial infections and cancer to the synthesis of next-generation fungicides and herbicides in the agrochemical sector.^[3] This guide delves into the core scientific principles and practical methodologies associated with this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. E2CTC is typically a white, crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of **Ethyl 2-chlorothiazole-4-carboxylate**

Property	Value	Source(s)
CAS Number	41731-52-6	[3][4][5]
Molecular Formula	C ₆ H ₆ ClNO ₂ S	[3][4][6]
Molecular Weight	191.64 g/mol	[3][6]
Appearance	White needles or crystalline solid	[3]
Melting Point	84-92 °C	[3]
Purity	≥95% - 99% (HPLC)	[3][4][7]
SMILES	CCOC(=O)c1csc(Cl)n1	[4]
InChIKey	GILVNZWYCBUGMT-UHFFFAOYSA-N	[6]

Spectroscopic Characterization

The structural integrity of E2CTC is confirmed through standard spectroscopic techniques. The expected signals provide a unique fingerprint for the molecule.

Table 2: Representative Spectroscopic Data for **Ethyl 2-chlorothiazole-4-carboxylate**

Technique	Key Signals and Interpretation
¹ H NMR	$\delta \sim 8.1$ ppm (s, 1H, thiazole C5-H), $\delta \sim 4.4$ ppm (q, 2H, -OCH ₂ CH ₃), $\delta \sim 1.4$ ppm (t, 3H, -OCH ₂ CH ₃). The singlet at ~ 8.1 ppm is characteristic of the lone proton on the thiazole ring.[8]
¹³ C NMR	Signals expected for the ester carbonyl (C=O), the two carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group (-CH ₂ CH ₃). The C=O signal typically appears around 160-170 ppm.
IR (Infrared)	Strong absorption band around 1720 cm^{-1} corresponding to the C=O stretch of the ester. Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region are indicative of the C=N and C=C bonds within the aromatic thiazole ring.
MS (Mass Spec.)	The molecular ion peak [M] ⁺ would show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at <i>m/z</i> 191 and 193 in an approximate 3:1 ratio.[8]

Synthesis Methodologies: From Precursor to Product

The most reliable and widely cited method for preparing **Ethyl 2-chlorothiazole-4-carboxylate** involves a diazotization-halogenation reaction (a Sandmeyer-type reaction) starting from its amino precursor, Ethyl 2-aminothiazole-4-carboxylate.[8][9] This two-stage approach, encompassing the synthesis of the precursor followed by the final conversion, is a cornerstone of thiazole chemistry.

Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

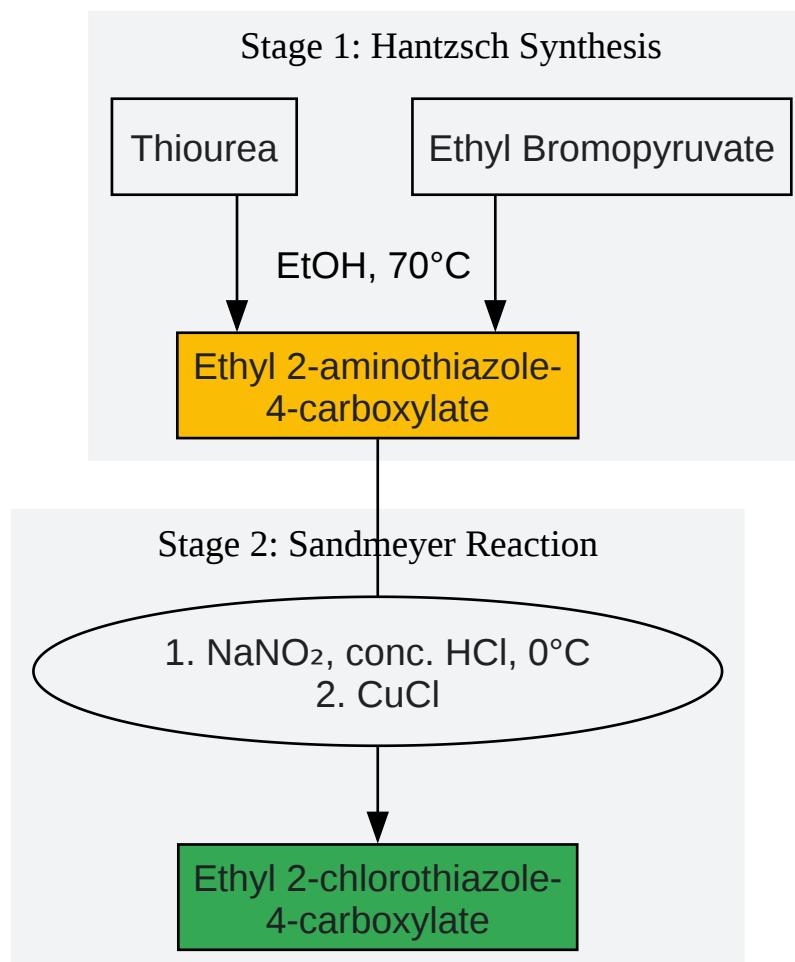
The precursor is readily synthesized via the classic Hantzsch thiazole synthesis, a robust condensation reaction between an α -halocarbonyl compound and a thioamide-containing reactant.[\[2\]](#)[\[10\]](#)[\[11\]](#)

- Causality: This method is favored for its high yields and operational simplicity. The reaction proceeds via an initial S_N2 attack of the sulfur from thiourea on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[\[10\]](#)

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol).
- Solvent Addition: Add ethanol (2 mL) to the flask.
- Heating: Heat the mixture with stirring at 70°C for 1 hour.[\[12\]](#)[\[13\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of the product will form.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is often of sufficient purity for the next step.[\[12\]](#)[\[13\]](#)

Stage 2: Sandmeyer Reaction for Ethyl 2-chlorothiazole-4-carboxylate


This stage converts the 2-amino group into the target 2-chloro group.

- Causality: The reaction mechanism involves the *in situ* formation of a diazonium salt from the 2-amino group using sodium nitrite under acidic conditions. The low temperature is critical to prevent the unstable diazonium intermediate from decomposing.[8] Cuprous chloride (CuCl) then acts as a catalyst to facilitate the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.

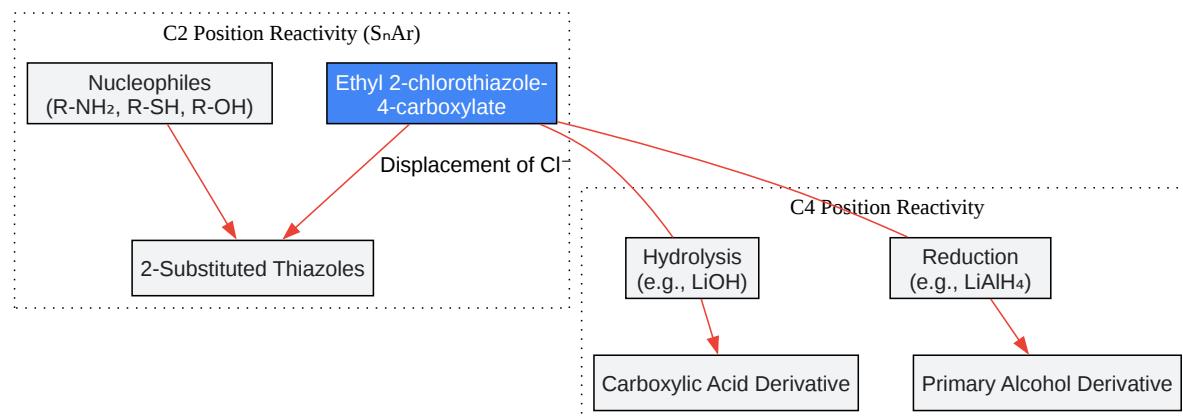
Protocol 2: Synthesis of **Ethyl 2-chlorothiazole-4-carboxylate** (CAS 41731-52-6)

- Initial Suspension: Suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and cuprous chloride (CuCl) (1.35 eq) in concentrated hydrochloric acid.[8]
- Cooling: Cool the suspension in a salt/ice bath to between -5°C and 0°C. This is a critical step for diazonium salt stability.
- Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.35 eq). Add this solution dropwise to the cooled suspension over 10-15 minutes, ensuring the temperature remains below 5°C.[8]
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring for 1-2 hours. Effervescence (N₂ gas) will be observed.
- Extraction: Dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.[8]
- Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Final Product: The crude **Ethyl 2-chlorothiazole-4-carboxylate** can be further purified by column chromatography or recrystallization to achieve high purity.[8]

Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Overall synthesis workflow for E2CTC.


Chemical Reactivity and Synthetic Utility

The synthetic value of E2CTC lies in the orthogonal reactivity of its two primary functional groups.

- C2-Chloro Group: This position is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse substituents at the 2-position of the thiazole ring. This is the most common transformation and the primary reason for the compound's utility.

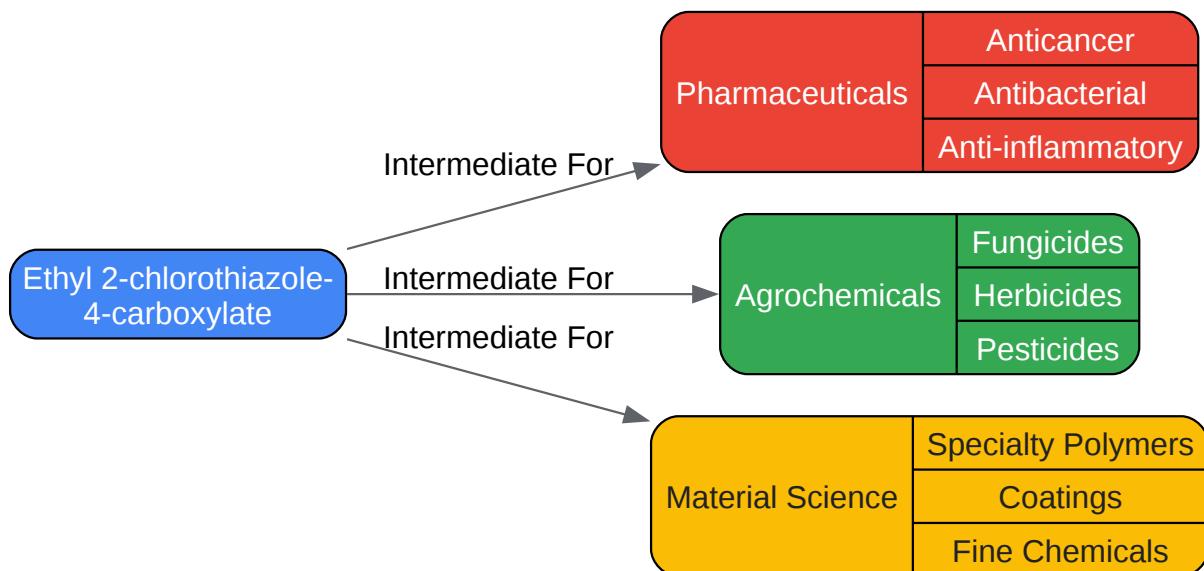
- C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. This allows for modifications at the C4 position.

Reactivity Visualization

[Click to download full resolution via product page](#)

Caption: Key reactive sites of E2CTC.

Applications in Research and Development


E2CTC is not an end-product but a crucial intermediate. Its derivatives have shown significant potential in several high-value sectors.

- Pharmaceuticals: It is a foundational component for synthesizing molecules with a broad spectrum of biological activities. The 2-aminothiazole core, readily accessible from E2CTC, is a pharmacophore in compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[3][9][14][15]} For instance, displacing the C2-

chloride with various amines is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).

- **Agrochemicals:** The chlorinated thiazole moiety is instrumental in designing potent pesticides, particularly fungicides and herbicides.^[3] The ability to tune the molecule's properties by modifying the C2 and C4 positions allows for the development of agrochemicals with improved efficacy and targeted pest specificity.
- **Material Science and Fine Chemicals:** Beyond life sciences, E2CTC is used to create specialty chemicals, such as polymers and coatings, that require the durability and unique electronic properties imparted by the thiazole ring.^[3]

Application Pathways Visualization

[Click to download full resolution via product page](#)

Caption: Major application areas for E2CTC derivatives.

Safety, Handling, and Storage

Proper handling of E2CTC is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.

GHS Hazard Classification:

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or a chemical fume hood.[16][17]
- Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Avoid breathing dust. Wash hands thoroughly after handling.[16][17]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]
- For long-term stability, storage at 0-8°C under a nitrogen atmosphere is recommended.[3][4]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-chlorothiazole-4-carboxylate is a testament to the power of heterocyclic intermediates in chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an invaluable tool for chemists. From accelerating drug discovery pipelines to enabling the creation of advanced materials and effective agrochemicals, the strategic application of this compound continues to drive progress across multiple scientific disciplines. This guide provides the foundational knowledge and

practical protocols necessary for researchers to harness the full potential of this key synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kuey.net [kuey.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Ethyl 2-chlorothiazole-4-carboxylate | C₆H₆ClNO₂S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. ETHYL 2-CHLORO-1,3-THIAZOLE-4-CARBOXYLATE | 41731-52-6 [chemicalbook.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 14. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. excll.de [excll.de]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Ethyl 2-chlorothiazole-4-carboxylate CAS number 41731-52-6 information.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338778#ethyl-2-chlorothiazole-4-carboxylate-cas-number-41731-52-6-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com